molecular formula C18H34N2Sn B3012769 4,6-Dimethyl-2-(tributylstannyl)pyrimidine CAS No. 1277180-87-6

4,6-Dimethyl-2-(tributylstannyl)pyrimidine

Cat. No.: B3012769
CAS No.: 1277180-87-6
M. Wt: 397.194
InChI Key: LJHVNCHZBCXZSS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the tributylstannyl group makes it a valuable reagent in various chemical reactions, particularly in the Stille coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 4,6-dimethyl-2-bromopyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Stille coupling reactions, the primary products are biaryl or heteroaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine primarily involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a nucleophile, where the tributylstannyl group facilitates the transfer of the pyrimidine moiety to the organic halide or pseudohalide. This process involves the formation of a palladium complex intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is unique due to the presence of both the dimethyl groups and the tributylstannyl group. This combination enhances its reactivity and makes it a valuable reagent in specific synthetic applications, particularly in the formation of complex organic molecules .

Properties

IUPAC Name

tributyl-(4,6-dimethylpyrimidin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2.3C4H9.Sn/c1-5-3-6(2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVNCHZBCXZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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